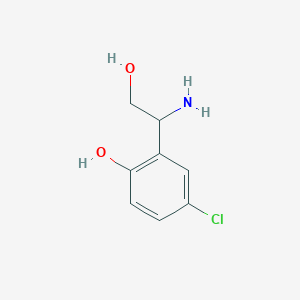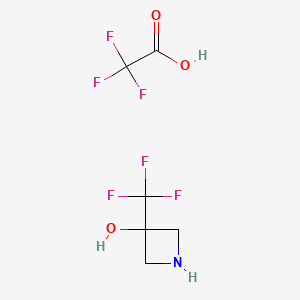
3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzofuran-5-yl)piperidine is an organic compound that features a piperidine ring attached to a dihydrobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)piperidine typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions involve the attachment of the piperidine ring through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.
科学的研究の応用
3-(2,3-Dihydrobenzofuran-5-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)piperidine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran moiety may contribute to binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit various biological activities.
Piperidine derivatives: Compounds such as piperine and haloperidol contain the piperidine ring and are known for their pharmacological effects.
Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine is unique due to the combination of the dihydrobenzofuran and piperidine moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H17NO/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-4,8,12,14H,1-2,5-7,9H2 |
InChIキー |
QIXIYHYEHXOPAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC3=C(C=C2)OCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


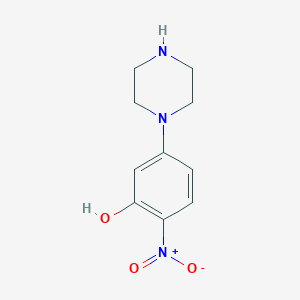
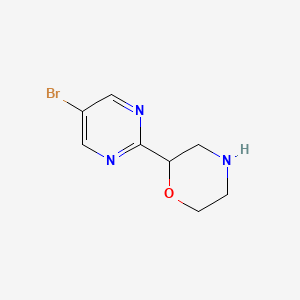

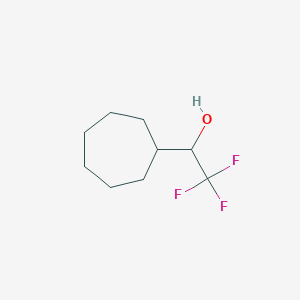
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
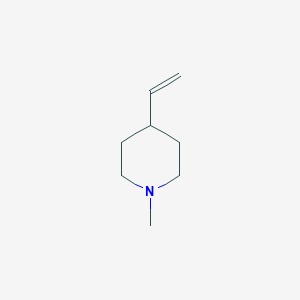


![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
